Nimbidiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

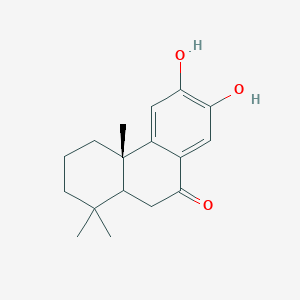

Nimbidiol is a compound with the molecular formula C17H22O3 and a molecular weight of 274.35 . It is an alpha-glucosidase inhibitor isolated from the medicinal plant ‘neem’ (Azadirachta indica) and has been reported as a promising anti-diabetic compound . It has also been found to have anticancer properties, being effective against various types of cancer cells including human breast cancer, prostate cancer, and colon cancer .

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact structure can be represented by the SMILES string CC1(C)CCC[C@@]2(C)C1CC(=O)c3cc(O)c(O)cc23 .

Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 171-175 °C and a predicted boiling point of 459.5±45.0 °C . Its predicted density is 1.168±0.06 g/cm3 . The storage temperature for this compound is -20°C .

Scientific Research Applications

Antidiabetic Potential

Nimbidiol, a diterpenoid present in Azadirachta indica (neem), has been characterized as a potent inhibitor of intestinal disaccharidases and glucoamylase. This property makes it useful for treating diabetes. This compound shows broad-spectrum inhibition of various intestinal glucosidases and compares favorably against other antidiabetic agents like acarbose and voglibose. Its effectiveness as an antidiabetic drug is promising due to its broad inhibition spectrum and the ease of synthesizing the molecule (Mukherjee & Sengupta, 2013).

Anti-inflammatory and Immunomodulatory Effects

This compound has shown significant potential in anti-inflammatory and immunomodulatory applications. Nimbidin, a compound related to this compound, significantly inhibits macrophage and neutrophil functions relevant to the inflammatory response. It reduces the migration of macrophages, inhibits phagocytosis, and diminishes respiratory burst in these cells. Furthermore, nimbidin suppresses nitric oxide and prostaglandin E2 production in stimulated macrophages, suggesting its value in treating inflammation-related diseases (Kaur, Alam, & Athar, 2004).

Renal Remodeling and Dysfunction in Diabetic Nephropathy

In diabetic nephropathy, a leading cause of chronic kidney disease, this compound has shown efficacy in ameliorating adverse renal remodeling and dysfunction. It modulates the levels of matrix metalloproteinases (MMPs) and reduces extracellular matrix protein accumulation, thereby alleviating renal fibrosis and improving renal function. This suggests this compound's therapeutic potential in treating diabetic nephropathy (Juin, Pushpakumar, & Sen, 2021).

Anticancer Activities

This compound has been synthesized and studied for its anticancer activities. A novel ring C aromatic diterpene, derived from this compound, exhibited anticancer properties in research. This finding indicates the potential of this compound and its derivatives in cancer therapy (Zambrano, Rosales, & Nakano, 2003).

Mechanism of Action

Target of Action

Nimbidiol is an alpha-glucosidase inhibitor . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and its inhibition can help control blood sugar levels, making this compound a promising anti-diabetic compound .

Mode of Action

This compound interacts with its primary target, alpha-glucosidase, by inhibiting its activity . This inhibition reduces the breakdown of carbohydrates into simple sugars, thereby controlling blood sugar levels .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It has been shown to reduce oxidative stress in diabetic mice, which is crucial in the development of diabetic nephropathy (DN) . This compound mitigates the adverse extracellular matrix (ECM) accumulation, a key factor in the progression of DN . It also influences the NF-κB signaling pathway, which plays a significant role in inflammation and immunity .

Pharmacokinetics

It’s known that this compound is administered to mice at a dosage of 400 μg kg −1 day −1 , suggesting that it has sufficient bioavailability at this dosage to exert its therapeutic effects.

Result of Action

This compound’s action results in several molecular and cellular effects. It decreases reactive oxygen species and expression levels of 4HNE, p22phox, Nox4, and ROMO1, while increasing GSH: GSSG, and the expression levels of SOD-1, SOD-2, and catalase . It also regulates the expression of various other molecules, such as eNOS, ACE2, Sirt1, IL-10, iNOS, and IL-17 . These changes contribute to the mitigation of renal injury in diabetic mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of chronic hyperglycemia-induced oxidative stress, a common condition in diabetes, can enhance the therapeutic effects of this compound . .

Safety and Hazards

Nimbidiol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The recommended safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .

Biochemical Analysis

Biochemical Properties

Nimbidiol is an alpha-glucosidase inhibitor . It interacts with this enzyme, inhibiting its activity and thereby helping to ameliorate hyperglycemia . This interaction is crucial in its role in biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In diabetic mice, this compound was found to protect against fibrotic renal dysfunction by mitigating adverse extracellular matrix (ECM) accumulation . It influences cell function by reducing oxidative stress in type-1 diabetes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by reducing oxidative stress. It interacts with biomolecules such as reactive oxygen species and various enzymes involved in oxidative stress . It also influences gene expression, with studies showing downregulation of iNOS and IL-17 and upregulation of eNOS, ACE2, Sirt1, and IL-10 in diabetic kidneys .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. In a study involving diabetic mice, this compound was administered for 8 weeks, resulting in amelioration of pathological changes in the kidneys .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, diabetic mice were treated with this compound (400 μg kg−1 day−1) for 8 weeks . The study found that this compound ameliorated pathological changes in the kidneys of diabetic mice .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose metabolism, where it acts as an alpha-glucosidase inhibitor . This interaction helps to ameliorate hyperglycemia .

Properties

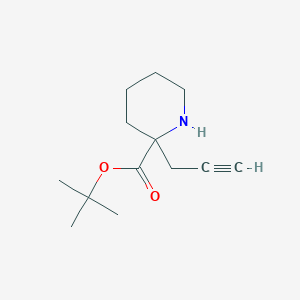

| { "Design of the Synthesis Pathway": "The synthesis pathway of Nimbidiol involves the conversion of nimbin to nimbolide, followed by the reduction of nimbolide to nimbidiol.", "Starting Materials": [ "Nimbin", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Methanol" ], "Reaction": [ "Nimbin is dissolved in methanol and treated with hydrochloric acid to form nimbolide.", "Nimbolide is then reduced to nimbidiol using sodium borohydride in methanol.", "The resulting mixture is then treated with sodium hydroxide to neutralize the solution.", "The nimbidiol is then extracted from the solution using acetone." ] } | |

CAS No. |

113332-25-5 |

Molecular Formula |

C17H22O3 |

Molecular Weight |

274.35 g/mol |

IUPAC Name |

(4aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C17H22O3/c1-16(2)5-4-6-17(3)11-8-14(20)13(19)7-10(11)12(18)9-15(16)17/h7-8,15,19-20H,4-6,9H2,1-3H3/t15?,17-/m1/s1 |

InChI Key |

JMBKXUYCBVKSSY-OMOCHNIRSA-N |

Isomeric SMILES |

C[C@]12CCCC(C1CC(=O)C3=CC(=C(C=C23)O)O)(C)C |

SMILES |

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)

![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2868900.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)

![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)

![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)